Superior Activity of Amorphous Nickel Boride (P-2W) over Raney Nickel in p-Chloronitrobenzene Hydrogenation
In the selective hydrogenation of para-chloronitrobenzene (p-CNB) to para-chloroaniline (p-CA), the P-2W form of nickel boride demonstrates significantly higher catalytic activity compared to a commercial Raney nickel catalyst. The study established that P-2W nickel boride is more active than P-1 nickel boride and commercial Raney nickel for the reduction of the nitro-group [1]. The reaction rate was found to be highly dependent on solvent, with the highest rates observed in protic solvents like ethanol, which also suppressed undesirable dehalogenation to aniline, a key selectivity advantage [1].
| Evidence Dimension | Catalytic activity for nitro-group reduction |
|---|---|
| Target Compound Data | More active than Raney nickel |
| Comparator Or Baseline | P-1 nickel boride; Commercial Raney nickel |
| Quantified Difference | Qualitatively more active; rate expression: r = koe−Ea/RT·CR·PH−1/2 |
| Conditions | Liquid-phase hydrogenation of p-chloronitrobenzene; solvent: ethanol; temperature and pressure not explicitly quantified in abstract, but kinetics provided. |
Why This Matters
This directly demonstrates a procurement advantage for P-2W nickel boride over Raney nickel in producing high-value halogenated aniline intermediates, a common building block in pharmaceuticals and agrochemicals, by achieving higher throughput and better selectivity under comparable conditions.
- [1] Chen, Y. Z., & Chen, Y. C. (1994). Hydrogenation of para-chloronitrobenzene over nickel borides. Applied Catalysis A: General, 115(1), 45-57. View Source
